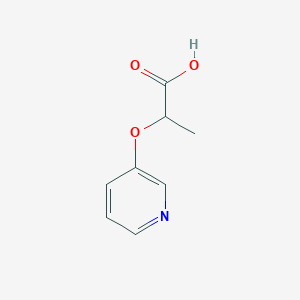

2-(Pyridin-3-yloxy)propanoic acid

Description

Contextual Significance of Pyridinyloxy Scaffolds in Medicinal Chemistry and Agrochemicals

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is present in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov Its derivatives are integral to the development of new therapeutic agents and crop protection products. nih.govresearchgate.net The incorporation of a pyridinyloxy moiety, where a pyridine ring is connected to another part of a molecule through an oxygen atom, has proven to be a successful strategy in modulating the biological activity of compounds.

In medicinal chemistry, the pyridine scaffold is found in over 7,000 existing drug molecules. nih.gov Pyridine-based structures are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets such as enzymes and receptors. The polarity and potential for ionization of the pyridine ring can also enhance the solubility and bioavailability of drug candidates. researchgate.net

In the field of agrochemicals, pyridine derivatives play a critical role as herbicides, insecticides, and fungicides. researchgate.netresearchgate.net Many recently developed pesticides feature a pyridine fragment in their structure. researchgate.net The pyridinyloxy scaffold, in particular, is a key component of certain classes of herbicides that mimic the action of the plant hormone auxin. The ability to substitute the pyridine ring at various positions allows for the fine-tuning of a compound's efficacy, selectivity, and environmental profile. The development of novel pesticides containing pyridine rings is an active area of research aimed at addressing the challenges of pest resistance and the need for more environmentally benign solutions. mdpi.comnih.gov

Structural Classification and Nomenclature of Propanoic Acid Derivatives Bearing Heteroaryl Substituents

2-(Pyridin-3-yloxy)propanoic acid belongs to the class of compounds known as heteroarylpropanoic acids. This classification is based on its structural features: a propanoic acid core that is substituted with a heteroaryl group.

The structural components of these molecules can be broken down as follows:

Propanoic Acid Core: A three-carbon carboxylic acid. organicchemistrytutor.com

Aryl or Heteroaryl Moiety: An aromatic or heteroaromatic ring system. In this case, it is a pyridinyl group. researchgate.net

Linker: An atom or group of atoms connecting the acid and the ring. Here, it is an ether (oxy) linkage.

The systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature for such compounds follows a set of established rules. pressbooks.pubyoutube.com For this compound, the name is derived as follows:

The parent chain is the three-carbon carboxylic acid, which is named "propanoic acid". organicchemistrytutor.com

The carbon atoms of the propanoic acid are numbered starting from the carboxyl carbon as position 1.

A substituent is attached to the carbon at position 2.

The substituent consists of a pyridin-3-yl group attached through an oxygen atom, hence "pyridin-3-yloxy". The "3" indicates that the oxygen is connected to the 3rd position of the pyridine ring.

This systematic naming provides an unambiguous description of the molecule's structure. These compounds are a subset of the broader class of arylalkanoic acids, which are known for their biological activities. pharmacy180.com

| Structural Component | Description |

| Parent Acid | Propanoic acid |

| Substituent Position | 2 |

| Substituent | Pyridin-3-yloxy |

Research Trajectory and Unexplored Avenues Pertaining to this compound

A review of the current scientific literature indicates that this compound is a compound with a limited research history. While extensive research exists on both pyridinyloxy-containing molecules and propanoic acid derivatives individually, their specific combination in this arrangement has not been a major focus of published studies.

The research that has been conducted on structurally related compounds provides a basis for predicting the potential properties and applications of this compound. For instance, various 2-arylpropionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Additionally, other heteroarylpropanoic acids have been investigated for their herbicidal activity.

The lack of dedicated research on this compound represents a significant unexplored avenue. Key areas that warrant investigation include:

Novel Synthetic Routes: Development of efficient and scalable methods for the synthesis of this compound and its derivatives.

Physicochemical Characterization: Detailed analysis of its structural, spectral, and thermal properties.

Biological Screening: Evaluation of its potential as a medicinal agent (e.g., anti-inflammatory, anticancer) or as an agrochemical (e.g., herbicide, fungicide).

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand how structural modifications influence biological activity.

Scope and Objectives of Academic Inquiry

Given the promising background of its constituent parts, future academic inquiry into this compound should be systematic and multidisciplinary. The primary objectives of such research would be to synthesize the compound, characterize its properties, and evaluate its potential for practical applications.

A proposed scope of academic inquiry could include the following phases:

Chemical Synthesis and Optimization:

To develop and refine synthetic pathways to produce this compound with high yield and purity.

To create a library of related derivatives by modifying the substitution pattern on the pyridine ring or the structure of the propanoic acid chain.

Structural and Analytical Characterization:

To confirm the structure of the synthesized compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

To determine key physicochemical properties like solubility, pKa, and lipophilicity, which are important for predicting biological behavior.

Biological Evaluation:

To screen the compound and its derivatives for a range of biological activities in both medicinal and agrochemical contexts. This could involve in vitro assays against various cell lines, enzymes, or organisms.

To identify any "hit" compounds that show promising activity for further investigation.

Computational Modeling:

To use computational methods to predict the binding of this compound to biological targets and to guide the design of more potent analogues.

The successful execution of these objectives would fill the current knowledge gap regarding this compound and could potentially lead to the discovery of new lead compounds for drug development or crop protection.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREDEAUTHWGQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347186-55-4 | |

| Record name | 2-(pyridin-3-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Pyridin 3 Yloxy Propanoic Acid and Analogues

Strategic Approaches to the Core Chemical Compound and Its Isomers

The fundamental approach to synthesizing 2-(pyridin-3-yloxy)propanoic acid revolves around the formation of an ether linkage between a pyridine (B92270) and a propanoic acid moiety. The Williamson ether synthesis is a cornerstone of this strategy. wikipedia.orgnumberanalytics.com

Multistep Organic Synthesis Protocols

The most common multistep synthesis for this compound involves the reaction of a 3-hydroxypyridine (B118123) with an ester of 2-halopropanoic acid, followed by hydrolysis of the resulting ester.

A typical synthetic sequence is as follows:

Deprotonation of 3-hydroxypyridine: 3-Hydroxypyridine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) to form the corresponding pyridin-3-olate. masterorganicchemistry.com

Nucleophilic Substitution (Williamson Ether Synthesis): The pyridin-3-olate then acts as a nucleophile, attacking an electrophilic propionate (B1217596) derivative, typically an ethyl or methyl 2-bromopropanoate (B1255678) or 2-chloropropanoate, via an SN2 reaction. wikipedia.org This reaction forms the ethyl or methyl 2-(pyridin-3-yloxy)propanoate intermediate.

Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid. This can be achieved under basic conditions using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification to yield this compound.

An illustrative reaction scheme is presented below:

Chemo- and Regioselective Functionalization Techniques

A key challenge in the synthesis of this compound is achieving regioselectivity. 3-Hydroxypyridine is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom. O-alkylation is desired for the synthesis of the target compound.

The regioselectivity of the alkylation can be influenced by several factors:

Counter-ion: The choice of the counter-ion in the pyridin-3-olate salt can influence the O/N alkylation ratio.

Solvent: The solvent can affect the solvation of the nucleophile and thus its reactivity at the oxygen versus the nitrogen atom. Polar aprotic solvents generally favor O-alkylation.

Leaving Group: The nature of the leaving group on the electrophile can also play a role.

Copper-catalyzed O-arylation of 3-hydroxypyridines has been reported as a method to achieve high regioselectivity. acs.org While this is an arylation reaction, the principles can be extended to alkylation. Furthermore, regioselective functionalization of pyridines can be achieved through the formation of pyridyne intermediates, offering another advanced strategy for constructing specifically substituted pyridine derivatives. nih.govnih.gov

Derivatization Strategies for Related Pyridinyloxy Propanoic Acid Structures

Intermediate Derivatization Methods for Advanced Aryloxyphenoxypropionate Analogues

The core structure of this compound can be incorporated into more complex molecules, such as advanced aryloxyphenoxypropionate analogues, which are known for their herbicidal activity. This often involves the synthesis of a key intermediate which is then further functionalized. For example, a (R)-4-hydroxyphenoxy propionic acid can be reacted with a halo-heterocycle in a one-pot reaction to generate these complex structures. acs.org

Esterification and Amidation Reactions for Modifying the Carboxylic Acid Moiety

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into esters and amides to modulate the compound's physicochemical properties.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), or by using coupling agents. The Fischer esterification is a classic method, though modern techniques often employ milder conditions. youtube.com For instance, the use of triphenylphosphine (B44618) oxide and oxalyl chloride provides a high-yield, neutral condition esterification method. nih.gov The Yamaguchi esterification is another effective method for the synthesis of esters from carboxylic acids. organic-chemistry.org

Amidation:

Amidation can be performed by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with an amine. nih.gov Direct amidation of carboxylic acids with amines can also be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid, which offers a greener alternative. sciepub.comorgsyn.org

Table 1: Representative Derivatization Reactions of 2-(Aryloxy)propanoic Acids

| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |

| Esterification | Methanol, H2SO4 (cat.), Reflux | Methyl 2-(aryloxy)propanoate | 85-95 |

| Amidation | 1. SOCl2, 2. Benzylamine | N-benzyl-2-(aryloxy)propanamide | 70-90 |

| Amidation | Aniline, Boric Acid, Toluene, Reflux | N-phenyl-2-(aryloxy)propanamide | 80-95 |

Note: Yields are generalized from typical reactions of aryloxypropanoic acids and may vary for the specific substrate.

Chiral Synthesis and Stereoselective Preparation of Optically Active Forms

This compound possesses a chiral center at the C2 position of the propanoic acid chain, and thus can exist as two enantiomers, (R) and (S). The biological activity of such molecules is often enantiomer-specific. Therefore, the preparation of optically active forms is of significant interest.

There are two main strategies for obtaining enantiomerically pure this compound:

Chiral Resolution: This involves the separation of a racemic mixture. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine resolving agent. The diastereomers, having different physical properties, can then be separated by crystallization, followed by liberation of the enantiomerically pure acid. acsgcipr.org Chromatographic methods, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are also powerful tools for chiral separation. researchgate.netnih.govnih.gov

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer. This can be achieved by using a chiral starting material or a chiral catalyst. For example, the Williamson ether synthesis can be performed with an enantiomerically pure 2-halopropanoate ester.

Table 2: Comparison of Chiral Preparation Methods for 2-Arylpropanoic Acids

| Method | Description | Advantages | Disadvantages |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Well-established techniques, applicable to a wide range of compounds. | Maximum theoretical yield is 50% for one enantiomer, requires a suitable resolving agent. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral reagents or catalysts. | Potentially higher yield of the desired enantiomer, more atom-economical. | May require development of specific chiral catalysts or starting materials. |

Catalytic Systems in Pyridinyloxy Propanoic Acid Synthesis

The formation of the ether linkage between the pyridine ring and the propanoic acid moiety is a key step in the synthesis of the target molecule. Modern catalytic systems offer efficient and selective methods to achieve this transformation.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective reagent used in organic synthesis. nih.gov Its three chlorine atoms can be substituted sequentially in a temperature-controlled manner, reacting with nucleophiles at approximately 0 °C, 25 °C, and 70 °C for the first, second, and third substitutions, respectively. nih.gov This differential reactivity allows for its use as a linker molecule. nih.gov

In the context of synthesizing this compound, cyanuric chloride can function as a powerful activating agent for carboxylic acids, similar to an acid chloride. youtube.com It can also be used to facilitate the Williamson ether synthesis. In a plausible synthetic route, 3-hydroxypyridine could first react with cyanuric chloride at a low temperature. The resulting dichlorotriazine intermediate could then react with a salt of a protected 2-hydroxypropanoic acid at a higher temperature. The triazine moiety can be subsequently removed, although this can sometimes be challenging. A more direct application is its use as a dehydrating agent to promote the etherification between 3-hydroxypyridine and a suitable propanoic acid precursor. The reactivity of cyanuric chloride with alcohols in the presence of a base to form substituted triazines is well-documented. dtic.mil

Transition metal catalysis provides a powerful platform for the formation of C-O bonds, particularly in the construction of aryl ethers. Rhodium-catalyzed reactions are of particular interest. For instance, Rh(III)-catalyzed oxidative C-H/C-H cross-coupling has been successfully employed to connect (hetero)aromatic carboxylic acids with various heteroarenes. nih.gov This methodology utilizes the carboxylic acid group as an internal directing group, obviating the need for pre-functionalization of the aromatic system. nih.gov

Adapting this strategy for the synthesis of this compound could involve the rhodium-catalyzed cross-coupling of 3-hydroxypyridine with a suitable propanoic acid derivative that has a directing group. Alternatively, a rhodium catalyst could facilitate the direct C-H activation of the pyridine ring at the 3-position, followed by coupling with a 2-hydroxypropanoic acid derivative. These methods offer a more atom-economical and direct route to the target molecule compared to classical methods.

Analytical Confirmation of Synthesized Structures (e.g., Spectroscopic Characterization Principles)

The structural confirmation of a synthesized compound like this compound relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would confirm the presence and connectivity of all protons in the molecule. The spectrum would show characteristic signals for the pyridine ring protons, the methine proton (CH) on the propanoic acid chain, and the methyl protons (CH₃). The chemical shifts and coupling patterns of the pyridine protons would confirm the 3-substitution pattern. ¹³C NMR would similarly show distinct signals for each carbon atom, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information. For the related compound 2-(pyridin-2-yloxy)propanoic acid, the predicted monoisotopic mass is 167.05824 Da. uni.lu The predicted collision cross-section values for different adducts can also aid in identification. uni.lu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and characteristic absorptions for the C-O-C ether linkage and the C=N and C=C bonds of the pyridine ring.

The table below summarizes the expected spectroscopic data for this compound based on general principles and data for analogous structures.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for pyridine ring protons, methine proton (quartet), methyl protons (doublet), and carboxylic acid proton (singlet). |

| ¹³C NMR | Signals for carbonyl carbon (~170-180 ppm), pyridine ring carbons, and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₈H₉NO₃ (Monoisotopic Mass: 167.05824 Da). uni.lu |

| Infrared (IR) | Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1700-1725 cm⁻¹), C-O-C stretch, and aromatic C=C/C=N stretches. |

In Vitro Biological Activity Investigations of 2 Pyridin 3 Yloxy Propanoic Acid and Derivatives

Enzyme Inhibition Studies and Target Identification

The therapeutic potential of a compound is often first elucidated through its interaction with specific enzymes. For 2-(Pyridin-3-yloxy)propanoic acid and its structural analogs, research has focused on several classes of enzymes involved in metabolism, fibrosis, and cell signaling.

Inhibition of Acetyl-CoA Carboxylase (ACCase) and Related Metabolic Enzymes

Acetyl-CoA carboxylase (ACCase) is a critical enzyme in fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. plos.orgnih.gov Its inhibition can enhance fatty acid oxidation and is a therapeutic target for metabolic diseases. nih.govgoogle.com The aryloxyphenoxypropionate (APP) class of compounds are known inhibitors of ACCase. mdpi.com This structural motif is present in this compound.

Research into quinazolin-4(3H)-one derivatives bearing the aryloxyphenoxypropionate moiety has demonstrated potent ACCase inhibition. For example, compound QPP-7 was identified as a strong inhibitor of Echinochloa crusgalli ACCase, with a half-maximal inhibitory concentration (IC₅₀) of 54.65 nM. mdpi.com This study highlighted that the substitution pattern on the quinazolinone ring was crucial for activity. mdpi.com While direct studies on this compound are limited in this context, the potent activity of structurally related APP derivatives suggests the pyridin-3-yloxy propanoic acid scaffold is highly relevant for ACCase inhibition. mdpi.com

ACCase Inhibition by Aryloxyphenoxypropionate Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| QPP-7 | E. crusgalli ACCase | 54.65 | mdpi.com |

Modulation of Collagen Prolyl 4-Hydroxylase (CP4H) Activity in Fibrosis Models

Collagen prolyl 4-hydroxylases (CP4Hs) are essential enzymes for collagen stability. nih.govnih.gov They catalyze the hydroxylation of proline residues, a critical post-translational modification for the formation of the stable collagen triple helix. nih.govnih.gov Overproduction of collagen is a hallmark of fibrotic diseases, making CP4H an attractive therapeutic target. nih.gov

Inhibitors of CP4H often work by chelating the Fe(II) ion in the enzyme's active site. nih.gov Studies have shown that biheteroaryl compounds, particularly those containing pyridine (B92270) rings, can be potent and selective CP4H inhibitors. nih.gov For instance, dicarboxylates of 2,2′-bipyridine are among the most potent CP4H inhibitors known. nih.gov A screen of related compounds revealed that replacing one pyridyl group with a thiazole, as in a diester of 2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid, maintains potency while enhancing selectivity and bioavailability in human cells. nih.gov This demonstrates that pyridine-containing scaffolds, analogous to the core of this compound, are effective frameworks for designing CP4H inhibitors. nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, FGF-R, PDGF-R)

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control growth, differentiation, and angiogenesis. Dysregulation of RTKs like VEGFR-2, FGF-R, and PDGF-R is implicated in cancer and other diseases. nih.govnih.gov Consequently, many RTK inhibitors have been developed, with several featuring a pyridine-based core structure.

Pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,3-b]pyridine derivatives have shown significant promise as RTK inhibitors. nih.govnih.gov For example, NP506, a pyrido[2,3-d]pyrimidine derivative, was found to inhibit the tyrosine phosphorylation of FGF, VEGF, and PDGF receptors. nih.gov Similarly, a series of pyrrolo[2,3-b]pyridine derivatives were designed as potent inhibitors of Bruton's tyrosine kinase (BTK), with compound 3p showing an IC₅₀ of 6.0 nM. nih.gov Furthermore, compound ODM-203, a potent VEGFR/FGFR dual inhibitor, has advanced to clinical trials. nih.gov These examples underscore the utility of the pyridine scaffold, the central feature of this compound, in the design of potent kinase inhibitors. nih.govnih.govnih.gov

Inhibitory Activity of Pyridine Derivatives against Tyrosine Kinases

| Compound | Target Kinase | Activity/Potency | Source |

|---|---|---|---|

| NP506 | FGF-R, VEGF-R, PDGF-R | Inhibited tyrosine phosphorylation | nih.gov |

| Compound 3p | BTK | IC₅₀ = 6.0 nM | nih.gov |

| ODM-203 | VEGFR/FGFR | Low nanomolar IC₅₀ values | nih.gov |

| SOMCL-286 | VEGFR2/FGFR1/FGFR2 | IC₅₀ = 2.9 nM, 1.0 nM, 4.5 nM | nih.gov |

Glycosidase Inhibition (e.g., Alpha-Amylase, Alpha-Glucosidase)

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down carbohydrates into absorbable glucose. researchgate.netmdpi.com Inhibiting these enzymes can lower postprandial blood glucose levels, a primary strategy in managing type 2 diabetes. nih.govnih.gov

Several studies have demonstrated that pyridine derivatives possess significant α-glucosidase and α-amylase inhibitory activity. A study of 1,3,4-thiadiazole (B1197879) derivatives based on 3-aminopyridones found significant α-glucosidase inhibition, with some compounds showing activity up to 1.9 times higher than the reference drug acarbose (B1664774). nih.gov Specifically, compound 9'b, which features a benzoic acid linker, had an IC₅₀ value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.gov Another investigation into a library of pyridone derivatives identified compounds with potent dual inhibition of α-amylase and α-glucosidase, with IC₅₀ values of 9.20 µM and 3.05 µM, respectively, for the most active compounds. researchgate.net

Glycosidase Inhibition by Pyridine Derivatives

| Compound Class/Name | Target Enzyme | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| Pyridone Derivative 13 | α-Amylase | 9.20 ± 0.14 µM | researchgate.net |

| Pyridone Derivative 12 | α-Glucosidase | 3.05 ± 0.18 µM | researchgate.net |

| 1,3,4-Thiadiazole Derivative 9'b | α-Glucosidase | 3.66 mM | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 13.88 mM | nih.gov |

Antimicrobial and Antiviral Activity Assessments in Cell Cultures

Beyond targeting human enzymes, the pyridine scaffold has been explored for its potential to combat infectious agents, including viruses.

Inhibition of HIV-1 Reverse Transcriptase (RT) and Related Viral Enzymes

HIV-1 reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. nih.gov It converts the viral RNA genome into DNA, a necessary step for integration into the host genome. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, disrupting its function. nih.gov

Pyridinone-containing compounds have been identified as potent NNRTIs. nih.gov For instance, the pyridinone derivative L-696,229 was shown to be a noncompetitive inhibitor of HIV-1 RT with IC₅₀ values ranging from 20 to 200 nM, depending on the template sequence. nih.gov This inhibition was found to be largely independent of the incoming nucleotide base but dependent on the primary structure of the template RNA. nih.gov Other pyridone derivatives, such as CP94707, have also been reported as NNRTIs that are effective against common NNRTI-resistant mutant strains of HIV-1 RT. nih.gov These findings highlight the value of the pyridinone core, a close relative of the pyridinoxy structure, in developing novel anti-HIV agents. nih.govnih.gov

Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives

| Compound | Inhibition Mechanism | IC₅₀ | Source |

|---|---|---|---|

| L-696,229 | Noncompetitive NNRTI | 20 - 200 nM | nih.gov |

| CP94707 | NNRTI | Inhibits wild-type and mutant RTs (Y181C, Y188C) | nih.gov |

Fungicidal Efficacy against Plant Pathogens (e.g., Rhizoctonia solani)

Rice sheath blight, caused by the pathogenic fungus Rhizoctonia solani, is a significant threat to rice production worldwide. The development of resistance to existing fungicides necessitates the discovery of novel chemical structures to combat this disease. In this context, derivatives of this compound have been synthesized and evaluated for their fungicidal properties.

One area of research has focused on phenylpyrazoloxyl propionic acid derivatives. Although not direct derivatives of this compound, the structural similarities and the insights they provide into the fungicidal activity of related compounds are noteworthy. For instance, certain phenylpyrazoloxyl propanamide derivatives have shown excellent fungicidal activity against R. solani. sioc-journal.cn Specifically, compounds like 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(3,4-dichlorophenyl)propanamide demonstrated an EC50 value of 0.95 mg/L, which is slightly more active than the commercial fungicide tebuconazole (B1682727) (EC50=1.02 mg/L). sioc-journal.cn Other derivatives in the same study also exhibited comparable activity to tebuconazole. sioc-journal.cn

Another study investigated novel citral (B94496) amide derivatives for their activity against R. solani. One compound containing an N-(pyridin-4-yl)carboxamide group showed effective in vitro and in vivo fungicidal activities. researchgate.net Furthermore, research into flavones, which are structurally distinct but also investigated for antifungal properties, revealed that an ortho-bromo substituted flavone (B191248) inhibited the growth of R. solani by 74.88% at a concentration of 400 µg. tci-thaijo.org While these are not direct derivatives, the consistent investigation of pyridine-containing structures highlights the ongoing interest in their potential as fungicides.

The general approach in these studies involves synthesizing a series of related compounds and testing their biological activity to establish structure-activity relationships (SAR). This helps in identifying the key molecular features responsible for the desired fungicidal effect, guiding the design of more potent and effective agents.

Herbicide Mechanism of Action and Pre-Emergent/Post-Emergent Effects

Derivatives of this compound have been investigated for their potential as herbicides. The mechanism of action for many pyridine carboxylic acid herbicides is similar to that of the natural plant hormone auxin (IAA). wssa.net These synthetic auxins disrupt normal plant growth by affecting cell wall plasticity and nucleic acid metabolism. wssa.net They are thought to stimulate a membrane-bound ATPase proton pump, leading to cell wall acidification. wssa.net

Research into 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)propanoic acid derivatives has identified promising herbicidal activity. nih.gov A scaffold-hopping strategy, starting from the commercial herbicide haloxyfop, led to the discovery of 3-(2-pyridinyl)-benzothiazol-2-one as a potent herbicidal lead. nih.gov Subsequent synthesis and testing of a series of derivatives revealed that a trifluoromethyl group at the 5-position of the pyridine ring is crucial for activity. nih.govnih.gov Further enhancement was observed with the addition of a fluorine or chlorine atom at the 3-position of the pyridine ring. nih.gov

These studies also explored the difference between pre-emergent and post-emergent applications. Pre-emergence herbicides are applied to the soil before the crop or weeds have emerged, while post-emergence herbicides are applied after they have emerged. nih.gov Pot experiments with certain 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives demonstrated potent post-emergence herbicidal activity against broadleaf weeds, completely inhibiting the growth of species like Amaranthus retroflexus, Abutilon theophrasti, and Portulaca oleracea at a dosage of 75 g ha-1. nih.gov Another derivative, VI03, showed comparable efficacy to the commercial herbicide carfentrazone-ethyl (B33137) in controlling broadleaf weeds and superior efficacy against grass weeds in post-emergence applications. nih.gov The herbicidal effects observed included bleaching of the leaves. researchgate.net

The type of derivative also influences efficacy. Carboxylic ester derivatives generally exhibit superior herbicidal activity compared to amide derivatives. nih.govnih.gov

Antiproliferative and Cytotoxic Potential in Cell-Based Assays

The potential of pyridine-containing compounds as anticancer agents is an area of significant research. Pyrrolo[2,3-d]pyrimidines, which contain a pyridine-like ring system, have been reported to have anticancer activities through various mechanisms. nih.gov

In a study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties, several compounds demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov For example, one compound was found to be the most potent derivative against PC3 prostate cancer cells with an IC50 value of 0.19 µM. nih.gov Other compounds in the series showed strong cytotoxic activity against MCF-7 breast cancer cells and A549 lung cancer cells. nih.gov The mechanism of this cytotoxic activity was suggested to be mediated by apoptosis, with the compounds causing cell cycle arrest at different stages. nih.gov

Another study investigated 2-pyridyl urea-based Cu(II) complexes and their antiproliferative action against lung cancer cell lines. nih.gov Two of the synthesized complexes demonstrated enhanced activity against the drug-resistant NCI-H1975 cell line with moderate selectivity towards healthy cells. nih.gov The antiproliferative mechanism was also linked to the induction of apoptosis. nih.gov While these are not direct derivatives of this compound, they underscore the potential of pyridine-containing scaffolds in the development of new cytotoxic agents.

**Table of Fungicidal Activity of Phenylpyrazoloxyl Propionic Acid Derivatives against *Rhizoctonia solani***

| Compound Name | EC50 (mg/L) |

|---|---|

| 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(4-nitrophenyl)propanamide | 1.05 sioc-journal.cn |

| 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(pyridin-2-yl)propanamide | 1.02 sioc-journal.cn |

| 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(3,4-dichlorophenyl)propanamide | 0.95 sioc-journal.cn |

| Tebuconazole (commercial contrast) | 1.02 sioc-journal.cn |

Table of hTRPV1 Antagonistic Activity of a 2-Thio Pyridine Derivative

| Compound | Stereoisomer | Ki(CAP) (nM) |

|---|---|---|

| 24 | S | 0.4 nih.govewha.ac.kr |

Table of Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10a | PC3 (Prostate Cancer) | 0.19 nih.gov |

| 10b | MCF-7 (Breast Cancer) | 1.66 nih.gov |

| 9e | A549 (Lung Cancer) | 4.55 nih.gov |

Structure Activity Relationship Sar Elucidation

Identification of Key Pharmacophoric Elements within the 2-(Pyridin-3-yloxy)propanoic Acid Scaffold

The this compound scaffold is characterized by three key pharmacophoric elements: the pyridine (B92270) ring, the ether linkage, and the propanoic acid side chain. The pyridine ring, a bioisostere of a phenyl ring, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that can be crucial for anchoring the molecule within a binding site. The ether linkage provides a degree of conformational flexibility, allowing the pyridine and propanoic acid moieties to adopt optimal orientations for interaction with a target. Finally, the carboxylic acid group of the propanoic acid chain is a key hydrogen-bonding donor and acceptor and can also participate in ionic interactions, which are often critical for biological activity.

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of compounds based on the this compound scaffold can be finely tuned by strategic placement of various substituents.

Influence of Pyridine Ring Modifications (e.g., halogenation, trifluoromethyl groups)

The table below illustrates the potential impact of pyridine ring substitutions on key properties, based on general principles of medicinal chemistry.

| Substitution | Position on Pyridine Ring | Expected Effect on Potency | Rationale |

| Halogen (e.g., Cl, F) | 2, 4, 5, or 6 | Potentially increases | Can enhance binding through halogen bonding and increase membrane permeability. |

| Trifluoromethyl (CF3) | 2, 4, 5, or 6 | Potentially increases | Increases lipophilicity and can block metabolic sites, improving bioavailability. |

| Methyl (CH3) | 2, 4, 5, or 6 | Variable | Can provide beneficial steric interactions or block necessary binding points. |

| Methoxy (OCH3) | 2, 4, 5, or 6 | Variable | Can act as a hydrogen bond acceptor and influence electronic properties. |

Stereochemical Impact of Chiral Centers on Efficacy

The this compound molecule possesses a chiral center at the C2 position of the propanoic acid chain. The stereochemistry at this center can have a profound impact on the biological activity of the compound. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For arylpropionic acid derivatives, which are a broad class of non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is typically the more active form humanjournals.com. While specific studies on the stereochemistry of this compound are not detailed in the search results, it is highly probable that one enantiomer will be more active than the other.

The following table highlights the potential differences in activity between the enantiomers.

| Enantiomer | Expected Biological Activity | Rationale |

| (S)-2-(Pyridin-3-yloxy)propanoic acid | Potentially higher | The spatial arrangement of the substituents may allow for a more favorable three-point interaction with the target binding site. |

| (R)-2-(Pyridin-3-yloxy)propanoic acid | Potentially lower or inactive | The stereochemistry may result in a steric clash or a less optimal orientation within the binding site, reducing or abolishing activity. |

Role of Propanoic Acid Chain and Carboxylic Acid Derivatizations

The propanoic acid side chain and its terminal carboxylic acid group are critical for the activity of many compounds. The length and branching of the alkyl chain can influence the molecule's lipophilicity and its ability to position the crucial carboxylic acid group correctly within the binding site.

Derivatization of the carboxylic acid to form esters or amides can serve multiple purposes. It can modulate the compound's physicochemical properties, such as solubility and membrane permeability, which can be beneficial for prodrug strategies. However, such modifications often lead to a decrease in direct binding affinity, as the free carboxylic acid is frequently essential for key interactions with the target. For instance, in a study of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, both the acids and their ester derivatives demonstrated antimicrobial activity, suggesting that in some cases, the ester can be hydrolyzed back to the active acid form in vivo nih.govmdpi.com.

The table below summarizes the effects of modifying the propanoic acid moiety.

| Modification | Effect on Activity | Rationale |

| Chain extension or branching | Variable | Can alter the distance and orientation of the carboxylic acid, potentially improving or disrupting binding. |

| Esterification (e.g., methyl or ethyl ester) | Potentially reduced direct activity | Masks the key hydrogen bonding and ionic interaction capabilities of the carboxylic acid. May act as a prodrug. |

| Amide formation | Potentially reduced direct activity | Similar to esterification, it alters the key interactive group. The resulting amide may have different hydrogen bonding properties. |

Conformational Dynamics and Their Contribution to Ligand-Target Interactions

The three-dimensional shape, or conformation, of this compound is not static but rather a dynamic equilibrium of different spatial arrangements. The flexibility imparted by the ether linkage and the single bonds within the propanoic acid chain allows the molecule to adopt various conformations. The specific conformation that is recognized and bound by a biological target is known as the bioactive conformation.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Prediction of Binding Modes and Interaction Energies

For a compound like 2-(Pyridin-3-yloxy)propanoic acid, molecular docking simulations would be employed to predict how it fits into the active site of a target protein. These simulations generate various possible binding poses and calculate a scoring function to estimate the binding affinity for each pose. For instance, in studies of related 2-pyridin-3-yl-benzo[d] researchgate.netnih.govoxazin-4-one derivatives, molecular docking has been used to establish a common binding model within the human neutrophil elastase binding site. nih.gov Such studies help in understanding the crucial interactions that stabilize the ligand-protein complex. The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the strength of the interaction.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Active Sites

The stability of a ligand in a protein's active site is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. The pyridinoxy group and the carboxylic acid moiety of this compound are potential sites for hydrogen bonding. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. The pyridine ring itself can also participate in hydrophobic and π-π stacking interactions with aromatic residues in the active site. Analysis of these interactions is a standard output of docking studies and provides critical insights for structure-activity relationship (SAR) studies.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide detailed information about molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution.

For pyridine dicarboxylic acid derivatives, DFT calculations have been used to study their molecular and electronic properties to predict their efficiency as corrosion inhibitors. electrochemsci.org Such studies have shown that the distribution of HOMO and LUMO orbitals can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. electrochemsci.org Similar calculations for this compound could elucidate its electronic properties, predict its reactivity, and provide insights into its interaction with biological targets at a sub-atomic level. For example, DFT has been used to study the molecular structure and vibrational spectra of various heterocyclic compounds, providing a deeper understanding of their properties. mdpi.comscielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

QSAR studies have been successfully applied to various classes of pyridine and pyrimidine (B1678525) derivatives to predict their biological activities, such as α-amylase inhibition and anticancer effects. researchgate.netnih.gov These models are typically built using a set of molecular descriptors that quantify various aspects of the chemical structure (e.g., topological, electronic, and steric properties) and correlating them with experimentally determined biological activities using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target, thereby guiding the synthesis of more potent compounds.

De Novo Design and Optimization Strategies Guided by Computational Data

De novo design is a computational strategy used to generate novel molecular structures with desired properties, often starting from a basic scaffold or even a single atom within a target's binding site. The data obtained from molecular docking, DFT, and QSAR studies can be invaluable for such design strategies.

For instance, understanding the key binding interactions from docking studies of this compound or its analogs could inform the design of new molecules with improved binding affinity. The electronic properties calculated by DFT could guide modifications to enhance target interactions. QSAR models can be used to virtually screen designed compounds and prioritize those with the highest predicted activity for synthesis. This iterative cycle of computational design, prediction, and experimental validation is a cornerstone of modern drug discovery.

Applications As a Chemical Intermediate and Precursor in Chemical Synthesis

Utility in the Synthesis of Advanced Agrochemicals

Pyridine-based compounds are integral to the development of modern agrochemicals, including fungicides, insecticides, and herbicides. 2-(Pyridin-3-yloxy)propanoic acid and its derivatives are important intermediates in the synthesis of phenoxy and heterocyclic oxy phenoxy propionic acid class herbicides. These herbicides are known for their high efficiency, low toxicity, broad herbicidal spectrum, and high selectivity.

A notable application is in the creation of novel herbicides. For instance, derivatives of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid have been synthesized and shown to exhibit potent post-emergence herbicidal activity against broadleaf weeds. nih.gov In these syntheses, the core structure provided by the pyridin-yloxy propanoic acid moiety is crucial for the molecule's herbicidal efficacy. Research has demonstrated that modifications to the pyridine (B92270) ring, such as the introduction of a trifluoromethyl group at the 5-position, are critical for herbicidal activity. nih.gov

The general synthetic approach often involves the reaction of a substituted pyridinol with an alpha-haloalkanoic acid ester, followed by hydrolysis to yield the desired carboxylic acid. This method allows for the introduction of various substituents on both the pyridine ring and the propanoic acid chain, enabling the fine-tuning of the resulting agrochemical's properties.

Role as a Building Block in Pharmaceutical Development

The pyridine ring is a common scaffold in many pharmaceutically active compounds. Consequently, this compound serves as a valuable building block in medicinal chemistry for the development of new therapeutic agents. Its structure can be incorporated into larger molecules to modulate their pharmacological properties, such as binding affinity to biological targets and pharmacokinetic profiles.

One area of application is in the synthesis of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists. For example, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist, was synthesized using methods that highlight the versatility of pyridine ether compounds. researchgate.net The synthesis of such complex molecules often requires multi-step sequences where the pyridin-yloxy propanoic acid core is assembled from simpler precursors.

The development of novel pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors also showcases the utility of pyridine-based intermediates. google.com While not a direct precursor, the synthetic strategies employed in creating such compounds often rely on the availability of functionalized pyridine building blocks. The ability to introduce the propanoic acid side chain via an ether linkage provides a reliable method for incorporating this functionality into potential drug candidates.

Precursor for Novel Heterocyclic Compounds and Complex Organic Molecules

Beyond its direct applications in agrochemicals and pharmaceuticals, this compound is a precursor for the synthesis of a diverse array of novel heterocyclic compounds and complex organic molecules. The reactivity of both the pyridine ring and the carboxylic acid function allows for a wide range of chemical transformations.

For example, the carboxylic acid group can be readily converted to esters, amides, and other functional groups, providing access to a variety of derivatives. The pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo substitution reactions, further expanding the molecular diversity that can be achieved from this starting material. These transformations are fundamental in creating libraries of compounds for high-throughput screening in drug discovery and materials science.

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of furan-based propenoic acids demonstrates a related synthetic strategy for creating complex propanoic acid derivatives. mdpi.com Although this example does not directly involve a pyridine ring, the underlying principles of manipulating a carboxylic acid-containing heterocyclic compound are transferable.

Conclusion and Future Directions in Research

Synthesis of Novel Analogs and Their Structure-Activity Relationships

A crucial avenue for future research lies in the systematic synthesis of novel analogs of 2-(Pyridin-3-yloxy)propanoic acid to explore and establish comprehensive structure-activity relationships (SAR). The core structure offers multiple points for chemical modification, including the pyridine (B92270) ring, the ether linkage, and the propanoic acid side chain.

Investigations into related pyridyloxy- and phenoxyalkanoic acid derivatives have demonstrated that substitutions on the aromatic ring and modifications of the alkanoic acid moiety can significantly influence biological activity. For instance, studies on phenoxypropionic acid derivatives have shown that the introduction of chloro and nitro groups can modulate anti-inflammatory and analgesic properties. nih.gov

Future synthetic strategies should therefore focus on:

Substitution on the Pyridine Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring can elucidate the electronic and steric requirements for optimal activity.

Modification of the Propanoic Acid Moiety: Esterification, amidation, and replacement of the carboxylic acid with other acidic bioisosteres can impact the compound's pharmacokinetic and pharmacodynamic properties.

Alterations of the Ether Linkage: Replacing the oxygen atom with sulfur or other linkers could lead to analogs with different conformational preferences and biological activities.

A systematic approach to generating a library of such analogs, followed by rigorous biological screening, will be instrumental in building a robust SAR model. This will not only help in identifying more potent and selective compounds but also provide insights into the molecular features essential for their biological action.

Table 1: Proposed Analogs of this compound for SAR Studies

| Modification Site | Proposed Modifications | Rationale |

| Pyridine Ring | Halogenation (Cl, F, Br), Alkylation (CH₃, C₂H₅), Nitration (NO₂) | To investigate the influence of electronic and steric effects on activity. |

| Propanoic Acid | Methyl and Ethyl Esters, Amides (primary, secondary) | To explore prodrug strategies and alter solubility and cell permeability. |

| Ether Linkage | Thioether (S), Sulfoxide (SO), Sulfone (SO₂) | To assess the impact of the linker on conformational flexibility and binding. |

Detailed Mechanistic Studies on Identified Biological Targets

A significant gap in the current knowledge of this compound is the definitive identification and characterization of its biological targets. Based on the activities of structurally related compounds, potential targets could include enzymes involved in inflammatory pathways or those crucial for plant growth, suggesting applications as either pharmaceuticals or herbicides. nih.govmdpi.com

Future research should prioritize the following:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening can help in identifying the specific proteins that interact with this compound and its active analogs.

Enzyme Inhibition Assays: Once potential targets are identified, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Kᵢ).

Cellular and In Vivo Studies: The effects of the compounds on cellular signaling pathways and their efficacy in relevant in vivo models should be investigated to validate the identified targets and understand the broader biological consequences of their modulation.

For example, if the target is identified as an enzyme, understanding the specific binding interactions through techniques like X-ray crystallography of the enzyme-inhibitor complex will provide invaluable information for further lead optimization.

Integration of Computational Methods for Rational Design and Lead Optimization

The integration of computational chemistry and molecular modeling techniques offers a powerful strategy to accelerate the drug discovery and development process for derivatives of this compound. These methods can provide predictive insights into the binding of ligands to their targets and help in the rational design of more potent and selective analogs. mdpi.commdpi.com

Key computational approaches to be employed include:

Molecular Docking: Once a biological target is identified and its three-dimensional structure is known or can be modeled, molecular docking can be used to predict the binding poses and affinities of a library of virtual or synthesized analogs. This can help in prioritizing compounds for synthesis and biological testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By correlating the physicochemical properties of a series of analogs with their biological activities, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. mdpi.com These models can predict the activity of novel, unsynthesized compounds and guide the design of molecules with improved properties.

Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for biological activity. This pharmacophore model can then be used to screen virtual libraries for new scaffolds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in the development pipeline. researchgate.net

Table 2: Application of Computational Methods in the Study of this compound Analogs

| Computational Method | Objective | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities to a specific target. | Prioritization of analogs for synthesis; understanding key interactions. mdpi.com |

| 3D-QSAR | Develop predictive models of biological activity. | Guidance for the design of more potent compounds. mdpi.com |

| Pharmacophore Modeling | Identify essential structural features for activity. | Discovery of novel chemical scaffolds with the desired activity. |

| ADMET Prediction | Assess drug-like properties in silico. | Early identification of candidates with favorable pharmacokinetic profiles. researchgate.net |

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents or agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Pyridin-3-yloxy)propanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between pyridin-3-ol and a halogenated propanoic acid derivative (e.g., 2-bromopropanoic acid) under basic conditions. Catalytic methods, such as using potassium carbonate in dimethylformamide (DMF), are common. Purification typically involves recrystallization or column chromatography .

- Optimization : Yield improvements require careful control of stoichiometry (e.g., 1:1.2 molar ratio of pyridin-3-ol to bromopropanoic acid) and temperature (60–80°C). Side reactions, such as esterification, can be minimized by avoiding protic solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR will show distinct peaks for the pyridine ring (δ 7.2–8.5 ppm), the methylene group adjacent to the oxygen (δ 4.1–4.3 ppm), and the carboxylic acid proton (δ 12–13 ppm). C NMR confirms the carbonyl carbon at ~175 ppm .

- IR : Strong absorption bands for the carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) are key identifiers. The pyridyl C-N stretch appears near 1600 cm .

Advanced Research Questions

Q. How does the pyridin-3-yloxy group affect the acid dissociation constant (pKa) of this compound compared to other aryloxypropanoic acids?

- Analysis : The electron-withdrawing nature of the pyridine ring lowers the pKa relative to non-aromatic or electron-donating substituents. For example, 2-(p-Anisyl)propanoic acid has a pKa of 4.69, while this compound is expected to have a pKa ~3.5–4.0 due to enhanced stabilization of the deprotonated form .

- Experimental Validation : Potentiometric titration in aqueous ethanol (50%) at 25°C provides precise pKa measurements. Compare with computational models (e.g., COSMO-RS) to resolve discrepancies .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

- Reactivity : The pyridine ring directs electrophiles to the meta position relative to the oxygen atom. For example, nitration with HNO/HSO yields 2-(5-nitro-pyridin-3-yloxy)propanoic acid as the major product.

- Theoretical Support : Density Functional Theory (DFT) calculations show lower activation energy for meta substitution due to resonance stabilization of intermediates .

Q. How can conflicting data on the compound’s solubility in polar aprotic solvents be resolved?

- Data Contradiction : Reported solubility in DMSO ranges from 25 mg/mL to 50 mg/mL.

- Resolution : Conduct controlled solubility studies using standardized purity samples (>98% by HPLC). Variables like residual solvents (e.g., ethyl acetate) or hygroscopicity may account for discrepancies. Use Karl Fischer titration to quantify water content .

Methodological Tables

Table 1 : Comparison of pKa Values for Aryloxypropanoic Acids

| Compound | pKa (25°C) | Reference |

|---|---|---|

| 2-(p-Anisyl)propanoic acid | 4.69 | |

| This compound* | ~3.8 (predicted) | |

| 4-Phenylbutanoic acid | 4.76 |

*Predicted via Hammett substituent constants.

Table 2 : Key Reaction Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO, HSO, 0°C | 2-(5-Nitro-pyridin-3-yloxy)propanoic acid | 65–70 |

| Esterification | Ethanol, HSO, reflux | Ethyl 2-(Pyridin-3-yloxy)propanoate | 85 |

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.